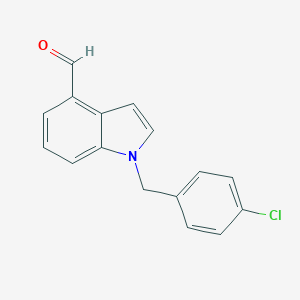
1-(4-Chlorobenzyl)indole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. The compound is a derivative of indole, which is a common structural motif found in many biologically active molecules.
作用機序
The exact mechanism of action of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of essential proteins. The anti-inflammatory and antioxidant properties of the compound may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Studies have shown that 1-(4-Chlorobenzyl)indole-4-carbaldehyde can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cancer progression. The compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, it has been reported to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
実験室実験の利点と制限
One of the main advantages of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is its broad-spectrum activity against cancer cells and microorganisms. It also has low toxicity and is relatively easy to synthesize. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
将来の方向性
There are several future directions for research on 1-(4-Chlorobenzyl)indole-4-carbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of cancer and infectious diseases. Further studies are also needed to elucidate the exact mechanism of action and potential side effects of the compound. Additionally, research on the compound's interaction with other drugs and its pharmacokinetics and pharmacodynamics is necessary to fully understand its potential as a therapeutic agent.
Conclusion:
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a promising compound with several potential applications in scientific research. Its broad-spectrum activity against cancer cells and microorganisms, low toxicity, and relative ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential side effects, and pharmacokinetics and pharmacodynamics.
科学的研究の応用
1-(4-Chlorobenzyl)indole-4-carbaldehyde has several potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound also has antimicrobial activity against several bacterial and fungal strains. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
特性
CAS番号 |
192996-79-5 |
|---|---|
製品名 |
1-(4-Chlorobenzyl)indole-4-carbaldehyde |
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-4-12(5-7-14)10-18-9-8-15-13(11-19)2-1-3-16(15)18/h1-9,11H,10H2 |
InChIキー |
PVHTZECNQVKRJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
正規SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

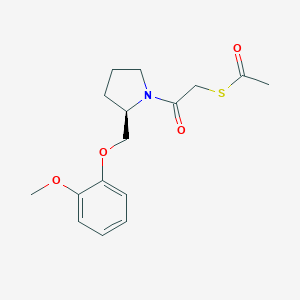
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
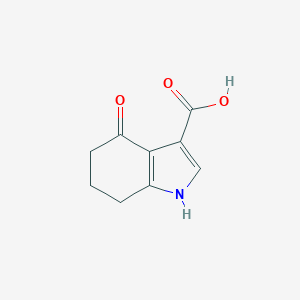
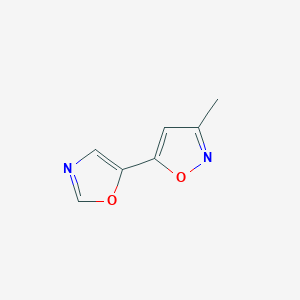
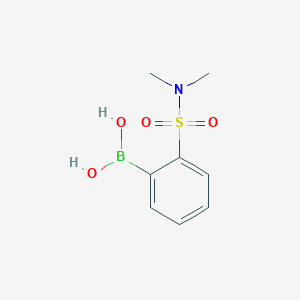
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
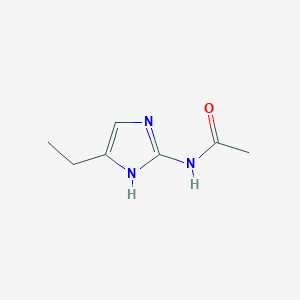
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
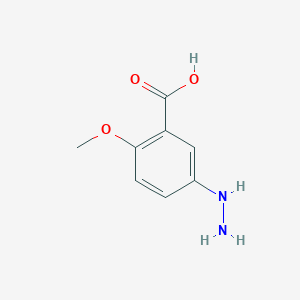
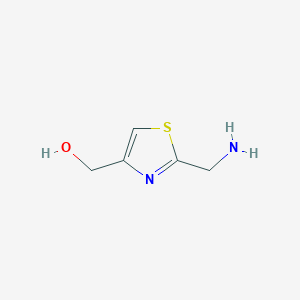
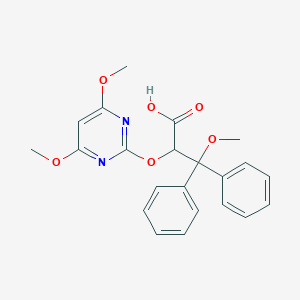
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
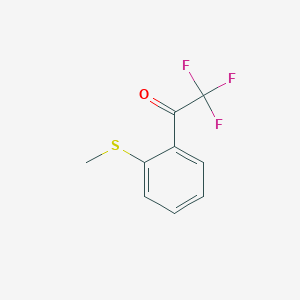
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)